

Bromodichloromethane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromodichloromethane*

Cat. No.: *B127517*

[Get Quote](#)

ID: BDM-WG-20251218 Version: 1.0

This technical guide provides an in-depth overview of **bromodichloromethane** (CHBrCl_2), a trihalomethane compound relevant to researchers, scientists, and drug development professionals. This document covers its chemical identity, physical and chemical properties, synthesis, analytical methods, and toxicological pathways.

Chemical Identity and Properties

Bromodichloromethane is a colorless, nonflammable liquid.^[1] While small amounts are produced naturally by marine algae, it is most commonly encountered as a disinfection byproduct in chlorinated drinking water.^{[1][2]} Its principal applications in a laboratory setting are as a chemical intermediate for organic synthesis and as a reagent, particularly as a standard for water analysis.^{[3][4]}

CAS Number: 75-27-4^[5]

Molecular Formula: CHBrCl_2 ^[5]

Physicochemical Properties

A summary of the key physicochemical properties of **bromodichloromethane** is presented in Table 1.

Property	Value	Reference(s)
Molecular Weight	163.83 g/mol	[5][6]
Appearance	Colorless liquid	[1][4]
Odor	Chloroform-like	[7]
Density	1.980 g/cm ³	[4]
Melting Point	-57 °C	[4]
Boiling Point	90 °C	[4]
Water Solubility	4.5 g/L at 20 °C	[4]
Vapor Pressure	50 mm Hg at 20 °C	[7]
log K _{ow} (Octanol-Water Partition Coefficient)	2.00	[1]

Synthesis and Formation

Bromodichloromethane is not produced in large commercial quantities but can be synthesized in a laboratory setting.[8] It is also formed unintentionally during water disinfection processes.

Laboratory Synthesis

A common laboratory-scale synthesis involves the reaction of a haloform mixture.[4][6]

Experimental Protocol: Synthesis from Chloroform and Bromoform

- Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a mixture of chloroform and bromoform.
- Catalyst Addition: Add triethylbenzylammonium chloride, a phase-transfer catalyst, to the haloform mixture.
- Base Addition: Slowly add a concentrated aqueous solution of sodium hydroxide to the stirred mixture. The reaction is exothermic, and the temperature should be controlled.

- Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to determine the formation of **bromodichloromethane**.
- Work-up: Once the reaction is complete, dilute the mixture with water and separate the organic layer.
- Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., magnesium sulfate), and purify by fractional distillation to isolate the **bromodichloromethane**.

A logical workflow for this synthesis is depicted in the following diagram.

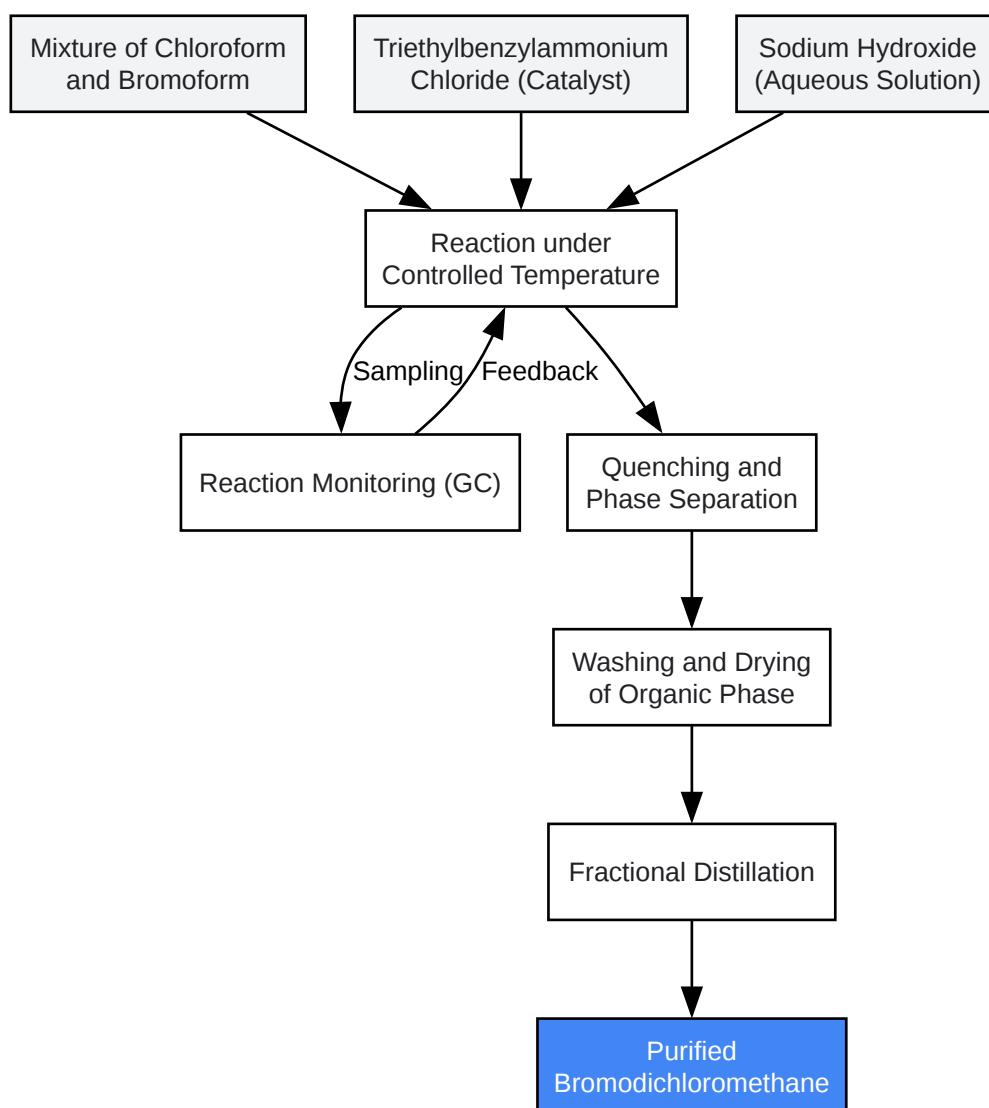


Diagram 1: Laboratory Synthesis of Bromodichloromethane

[Click to download full resolution via product page](#)Diagram 1: Laboratory Synthesis of **Bromodichloromethane**

Formation as a Disinfection Byproduct

Bromodichloromethane is a major byproduct formed during the chlorination of drinking water. [3] The reaction occurs between chlorine, used as a disinfectant, and natural organic matter (such as humic and fulvic acids) present in the source water, especially in the presence of bromide ions.[3]

Analytical Methodology

The quantification of **bromodichloromethane**, particularly in environmental samples, is crucial for regulatory and research purposes. The U.S. Environmental Protection Agency (EPA) Method 551.1 is a widely used standard for its determination in drinking water.[2]

Experimental Protocol: EPA Method 551.1 for Water Samples

- Sample Collection and Preservation: Collect water samples in amber glass vials with minimal headspace. Dechlorinate the sample by adding a reducing agent (e.g., ammonium chloride or sodium sulfite) to prevent further formation of disinfection byproducts. Store at 4 °C until analysis.
- Extraction: Transfer a 50 mL aliquot of the water sample to a separatory funnel. Add 3 mL of methyl-tert-butyl ether (MTBE) as the extraction solvent.
- Liquid-Liquid Extraction: Shake the funnel vigorously for a specified period to ensure efficient partitioning of **bromodichloromethane** into the organic phase. Allow the layers to separate.
- Extract Collection: Carefully collect the MTBE layer containing the analyte.
- Analysis by Gas Chromatography (GC): Inject a 2 μ L aliquot of the extract into a gas chromatograph equipped with a fused silica capillary column and a linearized electron capture detector (ECD).
- Quantification: Use a procedural standard calibration curve to quantify the concentration of **bromodichloromethane** in the sample.

The general workflow for this analytical method is illustrated below.

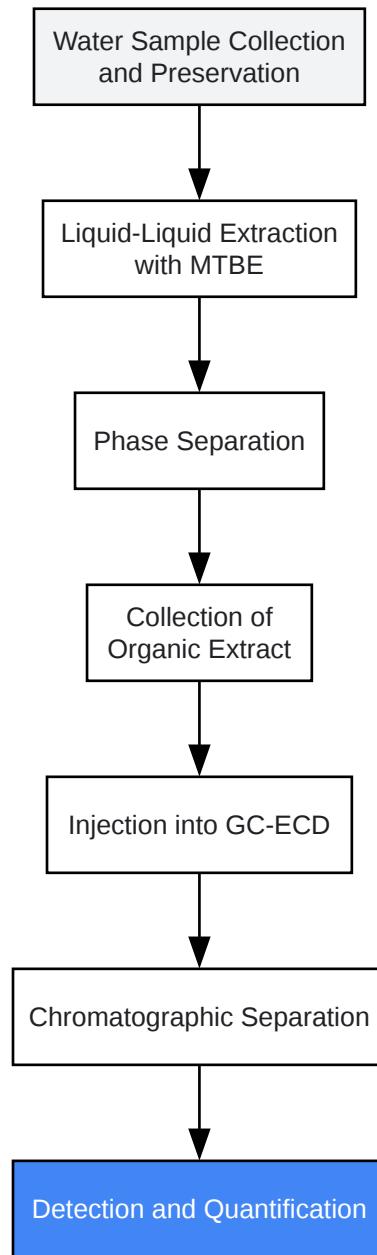


Diagram 2: Analytical Workflow (EPA Method 551.1)

[Click to download full resolution via product page](#)

Diagram 2: Analytical Workflow (EPA Method 551.1)

Toxicological Information and Mechanisms of Action

Bromodichloromethane is classified as a probable human carcinogen by the U.S. EPA and is reasonably anticipated to be a human carcinogen by the Department of Health and Human Services.[2][9] Animal studies have indicated that high levels of exposure can lead to liver, kidney, and large intestine tumors.[9]

Metabolic Pathway

The metabolism of **bromodichloromethane** is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

- Oxidative Metabolism: The primary metabolic pathway involves oxidation by CYP enzymes, particularly CYP2E1, which exhibits the highest catalytic activity for this compound. CYP1A2 and CYP3A4 are also involved, though to a lesser extent. This oxidative process is believed to lead to the formation of reactive intermediates that can bind to cellular macromolecules, contributing to its toxicity.

The metabolic activation of **bromodichloromethane** by cytochrome P450 is depicted in the following diagram.

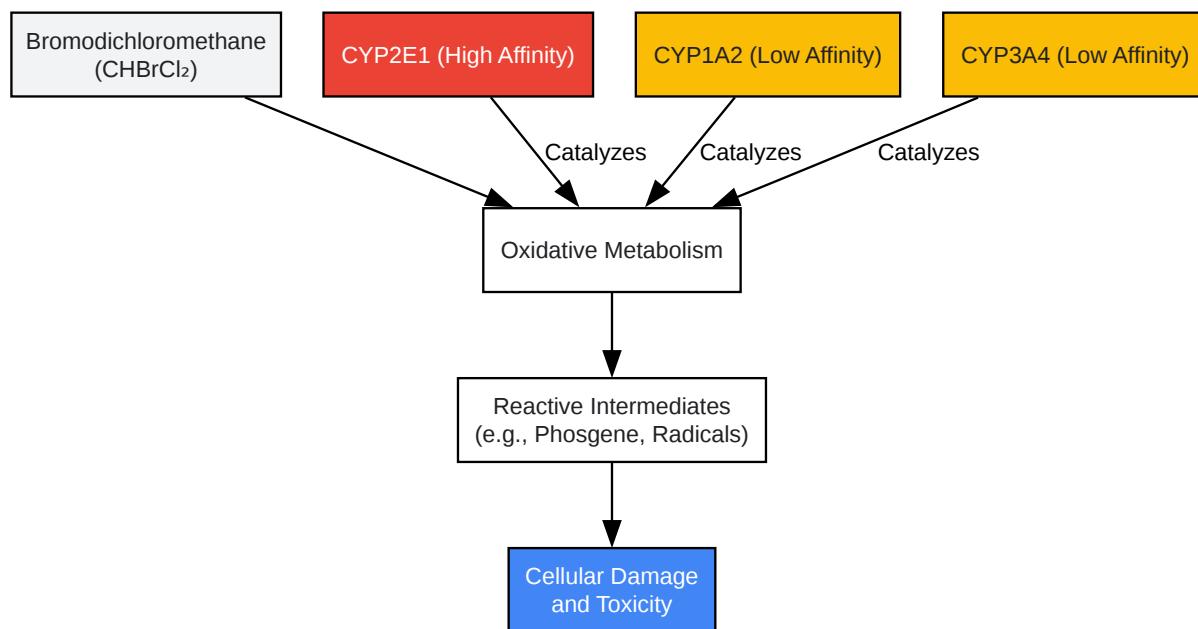


Diagram 3: Metabolic Pathway of Bromodichloromethane

[Click to download full resolution via product page](#)

Diagram 3: Metabolic Pathway of **Bromodichloromethane**

Mechanism of Reproductive Toxicity

Studies in F344 rats have suggested a specific mechanism for **bromodichloromethane**-induced pregnancy loss.^{[1][3]} This toxicity is linked to the disruption of hormonal signaling crucial for maintaining pregnancy.

- Luteinizing Hormone (LH) Disruption: **Bromodichloromethane** has been shown to reduce serum levels of luteinizing hormone (LH).^[3] LH is essential for stimulating the corpus luteum to produce progesterone, a hormone vital for pregnancy maintenance.
- Direct Luteal Effects: In addition to disrupting LH secretion, **bromodichloromethane** may also directly impair the ability of the corpus luteum to respond to LH, further compromising progesterone production.^[3]
- Human Relevance: In vitro studies using human placental cells have shown that **bromodichloromethane** can decrease the secretion of chorionic gonadotropin (CG), a hormone analogous to LH in early pregnancy.^{[5][7]} This suggests a potential parallel mechanism of reproductive toxicity in humans.

The proposed signaling pathway for **bromodichloromethane**-induced reproductive toxicity is outlined below.

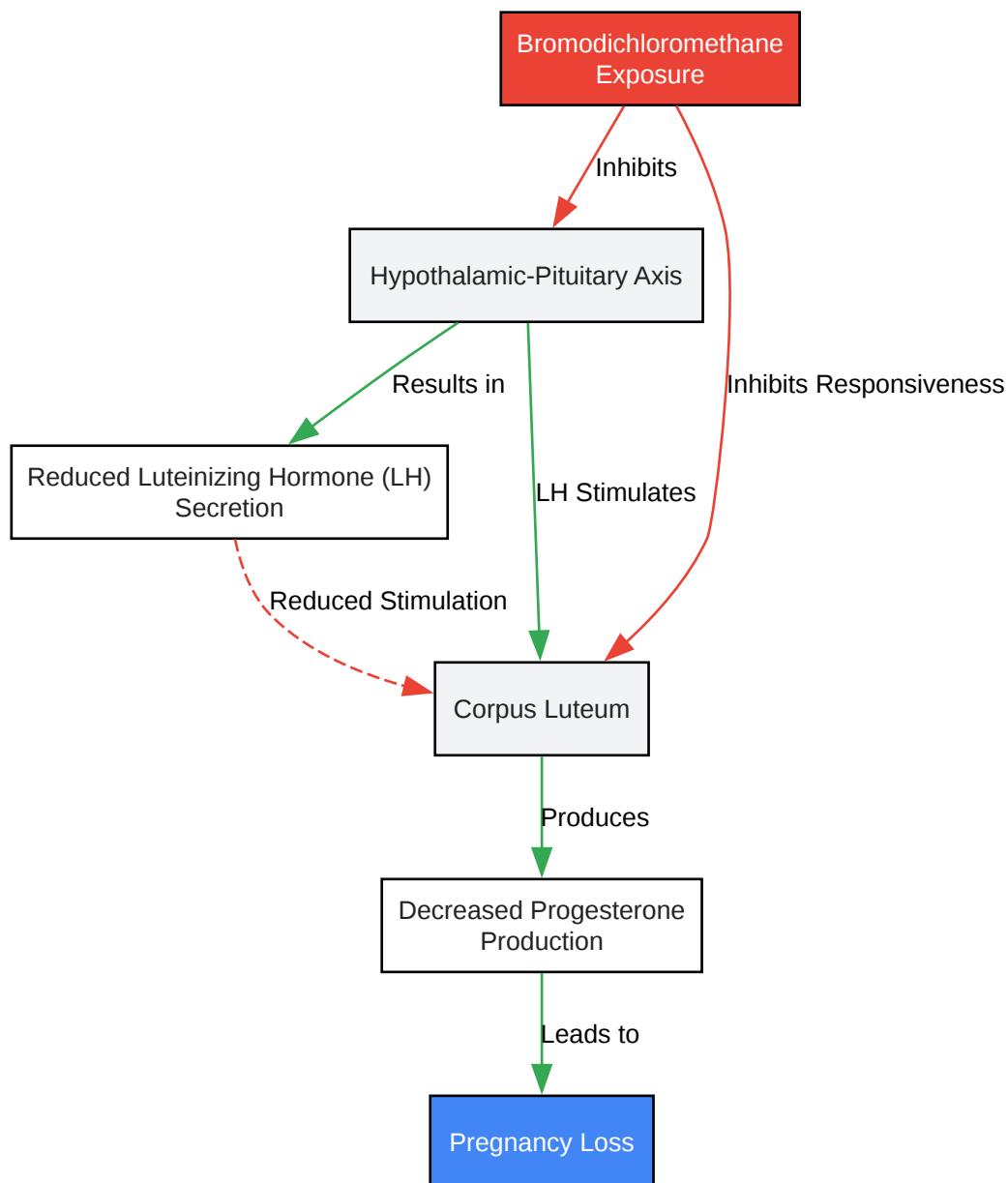


Diagram 4: Proposed Mechanism of Reproductive Toxicity

[Click to download full resolution via product page](#)

Diagram 4: Proposed Mechanism of Reproductive Toxicity

Safety and Handling

Bromodichloromethane is considered hazardous. It is harmful if swallowed and causes skin and eye irritation.^[7] Due to its carcinogenic potential, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when

handling this chemical. All work should be conducted in a well-ventilated area or under a chemical fume hood.^[7]

This document is intended for informational purposes for a scientific audience and is based on currently available data. For detailed safety protocols, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oehha.ca.gov [oehha.ca.gov]
- 2. epa.gov [epa.gov]
- 3. Effects of bromodichloromethane on ex vivo and in vitro luteal function and bromodichloromethane tissue dosimetry in the pregnant F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromodichloromethane - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Bromodichloromethane - Wikipedia [en.wikipedia.org]
- 7. Effect of bromodichloromethane on chorionic gonadotrophin secretion by human placental trophoblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Kinetics of bromodichloromethane metabolism by cytochrome P450 isoenzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bromodichloromethane: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b127517#bromodichloromethane-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com